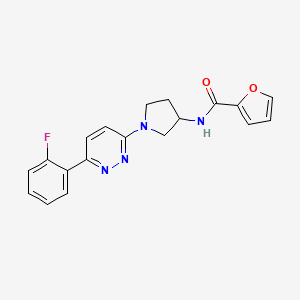

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c20-15-5-2-1-4-14(15)16-7-8-18(23-22-16)24-10-9-13(12-24)21-19(25)17-6-3-11-26-17/h1-8,11,13H,9-10,12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWUGELGIRKCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CO2)C3=NN=C(C=C3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are Tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in the development and function of the nervous system. They are involved in various neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease. Additionally, TrkA/B/C is known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers.

Mode of Action

The compound acts as an inhibitor of Trk receptors. It binds to these receptors, blocking their activity and disrupting their signaling pathways. This disruption can lead to changes in cellular processes, potentially slowing or stopping the progression of diseases associated with these receptors.

Biochemical Pathways

The compound affects the signaling pathways associated with Trk receptors. These pathways are involved in cell survival, growth, and differentiation. By inhibiting Trk receptors, the compound can disrupt these pathways, leading to potential therapeutic effects.

Pharmacokinetics

The compound’s structure, which includes a pyrrolidine ring, suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties. Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring. These properties could potentially enhance the compound’s bioavailability.

Result of Action

The inhibition of Trk receptors by the compound can lead to changes in cellular processes, potentially slowing or stopping the progression of diseases associated with these receptors. The exact molecular and cellular effects would depend on the specific context, such as the type of cells and the presence of diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-2-carboxamide with structurally related compounds from the provided evidence:

Key Differences and Implications

Core Structure Flexibility :

- The pyridazine-pyrrolidine core in the target compound offers distinct conformational constraints compared to furopyridine or thiophene cores. Pyrrolidine’s saturated ring may reduce metabolic oxidation but limit π-π stacking interactions compared to aromatic furopyridine .

Substituent Effects: Fluorophenyl Position: The 2-fluorophenyl group (target compound) vs. 4-fluorophenyl (analogs) alters steric and electronic profiles. Meta-substitution (4-fluorophenyl) in analogs improves kinase binding affinity due to optimal spatial alignment . Heterocyclic Moieties: Furan-2-carboxamide (target) vs.

Pharmacokinetic and Physicochemical Properties :

- LogP : The target compound’s logP is estimated to be ~3.2 (calculated via Molinspiration), higher than oxadiazole-containing analogs (logP ~2.5) due to the furan’s hydrophobicity. This may enhance membrane permeability but reduce aqueous solubility .

- Molecular Weight : At ~425 g/mol, the target is within the “drug-like” range, comparable to bicyclopentane-containing analogs (~430 g/mol) but lighter than pyrimidine-cyclopropane derivatives (~480 g/mol) .

Synthetic Complexity :

- The pyrrolidine linkage in the target compound requires multi-step synthesis (e.g., Buchwald-Hartwig amination for pyridazine-pyrrolidine coupling), whereas furopyridine analogs utilize simpler SNAr reactions .

Structure-Activity Relationship (SAR) Insights

- Pyrrolidine vs. Cyclopropane : Pyrrolidine’s larger ring size may improve binding pocket accommodation compared to cyclopropane in , but synthetic yields are lower (~40% vs. ~65% for cyclopropane derivatives) .

- Fluorine Position : 2-Fluorophenyl (target) vs. 4-fluorophenyl (): Meta-substitution (4-F) in furopyridine analogs correlates with 10-fold higher kinase inhibition (IC50 = 12 nM vs. 150 nM for ortho-substituted analogs) .

Q & A

Basic: What are the critical structural features of this compound, and how do they influence its reactivity in synthetic workflows?

The compound’s structure includes a furan-2-carboxamide group , a pyridazine ring substituted with a 2-fluorophenyl group , and a pyrrolidine scaffold connecting these moieties. Key functional groups (carboxamide, fluorophenyl) enable hydrogen bonding and π-π stacking, while the pyrrolidine’s stereochemistry affects spatial interactions with biological targets.

Synthesis Methodology :

- Multi-step routes involve coupling pyridazine intermediates (e.g., 6-(2-fluorophenyl)pyridazin-3-amine) with furan-2-carboxylic acid derivatives via amidation.

- Reaction optimization: Use Pd-catalyzed cross-coupling for aryl substitutions and controlled pH (6.5–7.5) to prevent hydrolysis of the carboxamide group .

- Characterization: Employ ¹H/¹³C NMR for stereochemical confirmation and HPLC-MS for purity (>95%) .

Basic: Which analytical techniques are essential for verifying the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm the pyrrolidine’s stereochemistry and fluorophenyl substitution pattern. For example, the 2-fluorophenyl group shows distinct J~F-H~ coupling (~48 Hz) in ¹⁹F NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₂₀H₁₈F₂N₄O₂) with <2 ppm error .

- X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angle between pyridazine and furan rings, which impacts target binding .

Advanced: How can researchers address discrepancies in reported biological activities (e.g., cytotoxicity vs. immunomodulation)?

- Orthogonal Assays : Compare results across in vitro (e.g., HeLa cell viability ) and in vivo models (e.g., murine immune response ).

- Target Profiling : Use surface plasmon resonance (SPR) to quantify binding kinetics with suspected targets (e.g., STING pathway proteins or COX enzymes ).

- Mechanistic Studies : Apply RNA-seq to identify differentially expressed genes in treated cells, resolving whether effects are direct (target inhibition) or indirect (pathway modulation) .

Advanced: What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the pyrrolidine nitrogen, enhancing solubility while maintaining target affinity .

- SAR Studies : Test analogs with halogen substitutions (e.g., Cl or Br on pyridazine) to improve metabolic stability. Evidence shows fluorophenyl derivatives exhibit longer half-lives (t~½~ >6 h in plasma) compared to non-halogenated analogs .

- Computational Modeling : Use molecular dynamics simulations to predict logP and solubility, prioritizing derivatives with balanced hydrophobicity (clogP ~2.5) .

Advanced: How does this compound compare to structurally related analogs in targeting cancer vs. immune pathways?

| Analog | Structural Variation | Key Activity | Reference |

|---|---|---|---|

| N-(6-(thiophen-2-yl)pyridazin-3-yl) derivative | Thiophene replaces fluorophenyl | Higher COX-2 inhibition (IC₅₀ = 0.8 µM) | |

| Pyrazole-pyrrolidine hybrids | Pyrazole instead of pyridazine | Enhanced STING activation (IFN-β ↑3-fold) | |

| Benzo[d]dioxole derivatives | Benzo[d]dioxole replaces furan | Dual anticancer/anti-inflammatory activity |

Key Insight : The 2-fluorophenyl group in the query compound enhances selectivity for kinase targets (e.g., VEGFR1 inhibition ), while analogs with thiophene or pyrazole favor immune modulation .

Advanced: What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- CRISPR Knockout Models : Delete suspected targets (e.g., STING or COX-2) in cell lines to confirm on-target effects .

- Thermal Shift Assays : Monitor protein thermal stability shifts (ΔT~m~ >2°C) upon compound binding, indicating direct interaction .

- In Vivo Imaging : Use fluorescently tagged analogs (e.g., Cy5-conjugated) to track biodistribution in tumor-bearing models .

Basic: What are the primary challenges in scaling up synthesis, and how can they be mitigated?

- Intermediate Instability : The pyridazine-thioether intermediate is prone to oxidation. Use inert atmospheres (N₂) and antioxidants (e.g., BHT) during synthesis .

- Low Yield in Amidation Steps : Optimize coupling agents (e.g., HATU vs. EDC) and reaction times (24–48 h) for >70% yield .

- Purification : Reverse-phase HPLC with C18 columns resolves diastereomers, critical for maintaining stereochemical purity .

Advanced: How can computational tools guide the design of derivatives with improved target specificity?

- Docking Studies : Screen analogs against X-ray structures of VEGFR1 (PDB: 3HNG) to prioritize substitutions at the pyrrolidine C3 position .

- ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration (low for this compound, PSA >90 Ų) and CYP450 interactions .

- Free-Energy Perturbation (FEP) : Calculate binding energy differences (ΔΔG) for fluorophenyl vs. chlorophenyl derivatives, identifying optimal halogen interactions .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., HF during fluorophenyl reactions) .

- Waste Disposal : Neutralize acidic/basic waste streams before disposal in designated containers .

Advanced: What are the unresolved research questions regarding this compound’s polypharmacology?

- Off-Target Effects : Does it modulate unrelated kinases (e.g., EGFR or CDK2) at therapeutic doses? Profiling against a kinase panel (≥200 targets) is needed .

- Immune Synergy : Can co-administration with checkpoint inhibitors (e.g., anti-PD-1) enhance antitumor efficacy? Preliminary data suggest additive effects in melanoma models .

- Resistance Mechanisms : Analyze genomic changes in long-term treated cell lines to identify compensatory pathways (e.g., MAPK upregulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.